三氯(十一烷基)硅烷

描述

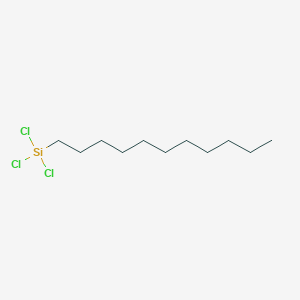

Trichloro(undecyl)silane is a compound with the molecular formula C11H23Cl3Si . It is a key intermediate in the production of various silane coupling agents .

Molecular Structure Analysis

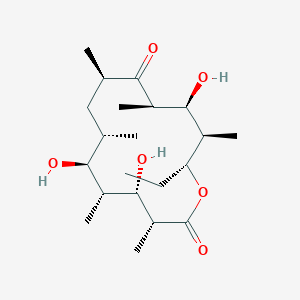

The molecular structure of Trichloro(undecyl)silane consists of a silicon atom bonded to three chlorine atoms and an undecyl group (a chain of 11 carbon atoms). The InChI representation of the molecule is InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 .

Physical And Chemical Properties Analysis

Trichloro(undecyl)silane has a molecular weight of 289.7 g/mol . It has 0 hydrogen bond donors, 0 hydrogen bond acceptors, and 9 rotatable bonds . Its exact mass is 288.063460 g/mol and its monoisotopic mass is also 288.063460 g/mol . The topological polar surface area is 0 Ų .

科学研究应用

Sol-Gel Chemistry

- Field : Materials Science

- Application : Organosilanes provide hydrophobic functionality in thin-film coatings, porous gels, and particles .

- Method : The hydrolysis and condensation pathways of organosilanes were investigated under aqueous conditions at different pH levels .

- Results : Distinct reaction kinetics and assembly mechanisms were observed, arising from steric and electronic properties of the organosilanes .

Hydrosilylation of Allyl Chloride

- Field : Organic Chemistry

- Application : Trichlorosilanes are used in the hydrosilylation reaction of alkenes, an important catalytic reaction in the silicon industry .

- Method : A Rh(I) catalyst was used to achieve the hydrosilylation reaction of allyl chloride with trichlorosilane .

- Results : The catalyst enabled drastically improved efficiency (turnover number, TON, 140,000) and selectivity (>99%) .

Synthesis of Polycrystalline Silicon

- Field : Materials Science

- Application : Trichlorosilanes are used in the synthesis of polycrystalline silicon .

- Method : The specific method of synthesis was not detailed in the source .

- Results : The results or outcomes were not specified in the source .

Production of Purified Polysilicon

- Field : Materials Science

- Application : Trichlorosilane is the basic ingredient used in the production of purified polysilicon .

- Method : The specific method of synthesis was not detailed in the source .

- Results : The results or outcomes were not specified in the source .

Ingredient in Hydrosilylation

- Field : Organic Chemistry

- Application : Via hydrosilylation, trichlorosilane is a precursor to other useful organosilicon compounds .

- Method : The reaction is represented by the formula: RCH=CH2 + HSiCl3 → RCH2CH2SiCl3 .

- Results : Some useful products of this or similar reactions include octadecyltrichlorosilane (OTS), perfluoroctyltrichlorosilane (PFOTCS), and perfluorodecyltrichlorosilane (FDTS) .

Synthesis of Silane Coupling Agents

- Field : Materials Science

- Application : Trichloro(3-chloropropyl)silane is an important key intermediate to access various silane coupling agents .

- Method : The method involves a simple nucleophilic substitution reaction and alcoholysis of trichlorosilyl group .

- Results : Silane coupling agents are currently used in a great number of fields including paints, coating, adhesives, semiconductor sealants, and tires .

Organic Synthesis

- Field : Organic Chemistry

- Application : Trichlorosilane is frequently used in the synthesis of silicon-containing organic compounds .

- Method : The specific method of synthesis was not detailed in the source .

- Results : The results or outcomes were not specified in the source .

Surface Coating

- Field : Materials Science

- Application : Silane compounds, including trichlorosilanes, have found application in diverse engineering applications, including surface coating .

- Method : The specific method of application was not detailed in the source .

- Results : Improvements are pronounced in areas where silane compounds have been applied, and they also have potential for future applications .

Production of Silicon Nanocrystals

- Field : Nanotechnology

- Application : Silane compounds, including trichlorosilanes, have been used in the development of silicon nanocrystals .

- Method : The method involves non-thermal plasma synthesis from two silane precursors .

- Results : A distortion in the Si–Si chain (silicon) and destabilized structural formation was observed as a result of bombardment of nanocrystal with chlorine atoms .

未来方向

Trichloro(undecyl)silane, as a key intermediate in the production of various silane coupling agents, has significant potential for future applications . Silane coupling agents are used in a wide range of fields including paints, coatings, adhesives, semiconductor sealants, and tires . Therefore, the study and application of Trichloro(undecyl)silane and related compounds are likely to continue to be an important area of research and development.

属性

IUPAC Name |

trichloro(undecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMBBKAVCEZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620451 | |

| Record name | Trichloro(undecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(undecyl)silane | |

CAS RN |

18052-07-8 | |

| Record name | Trichloro(undecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)